molecular formula C13H10ClNO2 B14405080 4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol

4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol

Katalognummer: B14405080
Molekulargewicht: 247.67 g/mol
InChI-Schlüssel: OMPLYQXUVONCER-FYWRMAATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol is an organic compound that belongs to the class of chlorophenols Chlorophenols are aromatic compounds that contain a phenol group substituted with one or more chlorine atoms This particular compound is characterized by the presence of a chloro group at the 4-position and a hydroxy-C-phenylcarbonimidoyl group at the 2-position of the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile. For example, the reaction of 4-chlorophenol with a hydroxy-C-phenylcarbonimidoyl chloride under basic conditions can yield the desired product .

Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild conditions . This method is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the nucleophilic aromatic substitution method. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, and amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenols or amines.

Wissenschaftliche Forschungsanwendungen

4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of polymers, adhesives, and coatings.

Wirkmechanismus

The mechanism of action of 4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways. The compound can disrupt cell wall integrity and inhibit enzyme function, leading to cell death . It can also interact with nucleophilic sites in biological molecules, causing modifications that affect their function. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol is unique due to the presence of the hydroxy-C-phenylcarbonimidoyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C13H10ClNO2

Molekulargewicht

247.67 g/mol

IUPAC-Name

4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol

InChI

InChI=1S/C13H10ClNO2/c14-10-6-7-12(16)11(8-10)13(15-17)9-4-2-1-3-5-9/h1-8,16-17H/b15-13+

InChI-Schlüssel

OMPLYQXUVONCER-FYWRMAATSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)O

Kanonische SMILES

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.